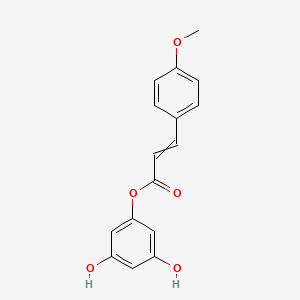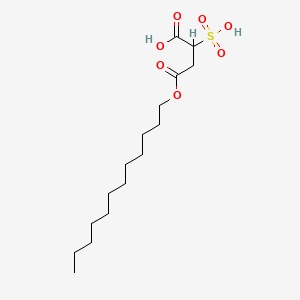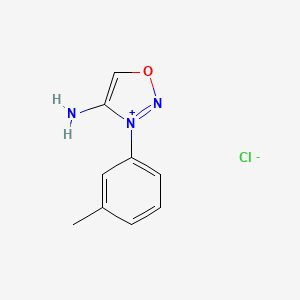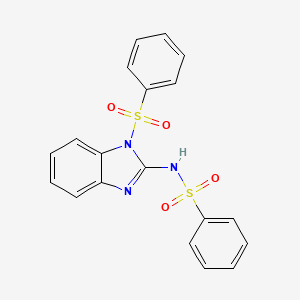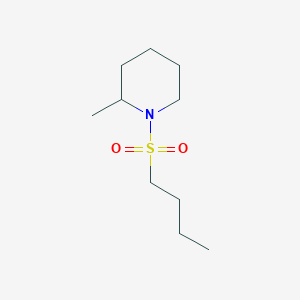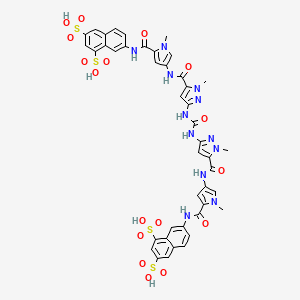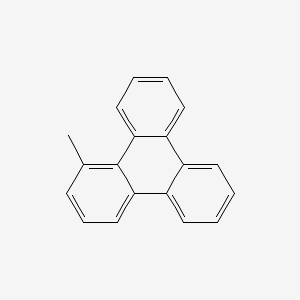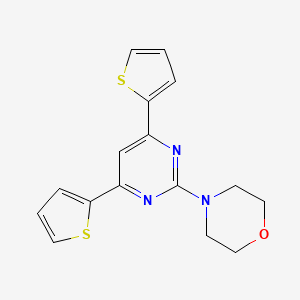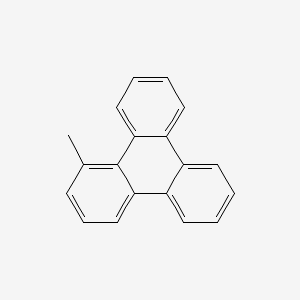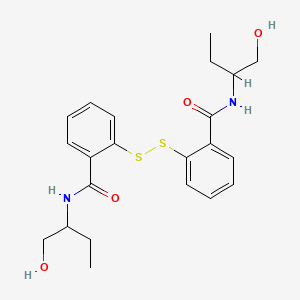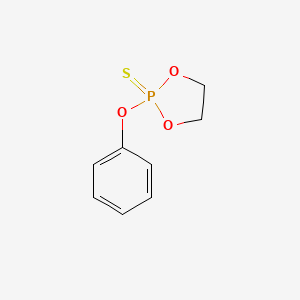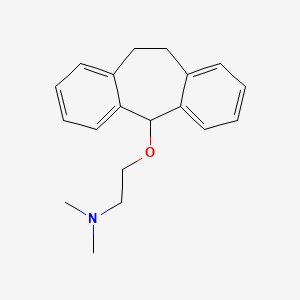
Deptramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deptramine, also known as desipramine, is a tricyclic antidepressant primarily used in the treatment of depression. It is a secondary amine tricyclic antidepressant and is structurally similar to other tricyclic antidepressants like imipramine and amitriptyline. This compound works by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, thereby increasing the levels of these neurotransmitters in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deptramine is synthesized through a multi-step process that involves the reaction of iminodibenzyl with 3-chloropropylamine under basic conditions to form the intermediate compound. This intermediate is then subjected to methylation using methyl iodide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Deptramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form secondary amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Deptramine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Medicine: Studied for its potential use in treating conditions like neuropathic pain and attention-deficit hyperactivity disorder.
Industry: Utilized in the development of new antidepressant drugs and in pharmacological research.
Mechanism of Action
Deptramine exerts its effects by selectively inhibiting the reuptake of norepinephrine from the neuronal synapse. It also inhibits serotonin reuptake, but to a lesser extent compared to other tricyclic antidepressants. This inhibition increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression. This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but more potent serotonin reuptake inhibition.
Amitriptyline: A tricyclic antidepressant with stronger sedative effects and more pronounced anticholinergic side effects.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Deptramine is unique in its relatively selective inhibition of norepinephrine reuptake, making it less sedating and having fewer anticholinergic side effects compared to other tricyclic antidepressants. This makes it a preferred option for patients who are sensitive to the sedative effects of other antidepressants .
Properties
CAS No. |
2521-79-1 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)ethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)13-14-21-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
LSIPGCUGAIVNCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



